4-Hydroxy-3-nitronaphthalene-1-sulfonamide
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Overview
Description
4-Hydroxy-3-nitronaphthalene-1-sulfonamide is an organic compound that belongs to the class of naphthalenesulfonic acids and derivatives It is characterized by the presence of a hydroxyl group, a nitro group, and a sulfonamide group attached to a naphthalene ring
Scientific Research Applications
4-Hydroxy-3-nitronaphthalene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes and pigments.
Biology: It serves as a probe in fluorescence assays for the detection of specific biomolecules.
Medicine: It is investigated for its potential antimicrobial properties.
Industry: It is used in the production of specialty chemicals and as a precursor for various industrial processes.
Safety and Hazards
The compound is harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . Therefore, it’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . Protective gloves, clothing, and eye/face protection should be worn when handling this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-3-nitronaphthalene-1-sulfonamide typically involves the nitration of 4-hydroxy-1-naphthalenesulfonic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the desired position on the naphthalene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration of reactants, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-nitronaphthalene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium dithionite are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-nitronaphthalene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby interfering with their normal function. The exact pathways and molecular targets can vary depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-hydroxy-1-naphthalenesulfonic acid: Similar structure but with an amino group instead of a nitro group.
4-Hydroxy-1-naphthalenesulfonic acid: Lacks the nitro group.
3-Nitro-1-naphthalenesulfonic acid: Lacks the hydroxyl group.
Uniqueness
4-Hydroxy-3-nitronaphthalene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical transformations, making it a versatile intermediate in various synthetic pathways.
Properties
IUPAC Name |
4-hydroxy-3-nitronaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5S/c11-18(16,17)9-5-8(12(14)15)10(13)7-4-2-1-3-6(7)9/h1-5,13H,(H2,11,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXAEXKRRLMXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2O)[N+](=O)[O-])S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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